

Spectroscopic and Synthetic Profile of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide

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Compound of Interest

Compound Name:	4-Bromo-N,N-diisopropylbenzamide
Cat. No.:	B1333844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for **4-Bromo-N,N-diisopropylbenzamide**. Due to the limited availability of published experimental spectra for this specific compound, the spectroscopic data presented herein is based on established principles of organic spectroscopy and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity

Property	Value
Chemical Name	4-Bromo-N,N-diisopropylbenzamide
IUPAC Name	4-bromo-N,N-di(propan-2-yl)benzamide[1]
Molecular Formula	C ₁₃ H ₁₈ BrNO[1]
Molecular Weight	284.19 g/mol [1]
CAS Number	79606-46-5[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-N,N-diisopropylbenzamide**. These predictions are derived from spectral data of analogous compounds and well-established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.6	Doublet	2H	Aromatic protons ortho to Bromine
~ 7.3	Doublet	2H	Aromatic protons ortho to Carbonyl
~ 3.5 - 4.0	Septet	2H	CH of isopropyl groups
~ 1.3	Doublet	12H	CH ₃ of isopropyl groups

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~ 170	C=O (Amide carbonyl)
~ 138	Aromatic C-Br
~ 132	Aromatic C-H
~ 129	Aromatic C-H
~ 125	Aromatic C-C=O
~ 49	CH of isopropyl groups
~ 21	CH ₃ of isopropyl groups

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2970	Strong	C-H stretch (aliphatic)
~ 1630	Strong	C=O stretch (amide)
~ 1590	Medium	C=C stretch (aromatic)
~ 1380	Medium	C-H bend (isopropyl)
~ 1070	Strong	C-N stretch
~ 830	Strong	C-H bend (para-substituted aromatic)
~ 550	Medium	C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Abundance	Assignment
283/285	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
183/185	High	[Br-C ₆ H ₄ -CO] ⁺ (Fragment from cleavage of C-N bond)
100	Medium	[(CH ₃) ₂ CH-N-CH(CH ₃) ₂] ⁺ (Fragment from cleavage of C-N bond)
72	Medium	[(CH ₃) ₂ CH-N=CH ₂] ⁺
43	High	[(CH ₃) ₂ CH] ⁺

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for **4-Bromo-N,N-diisopropylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-N,N-diisopropylbenzamide** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Bromo-N,N-diisopropylbenzamide** directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

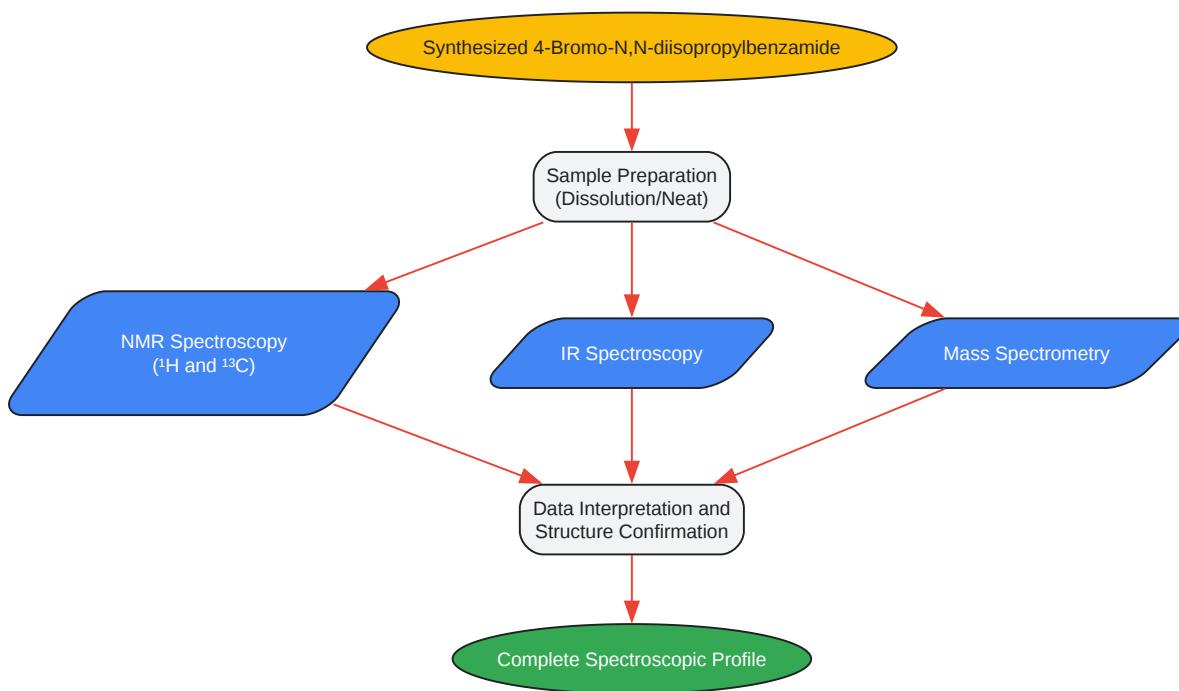
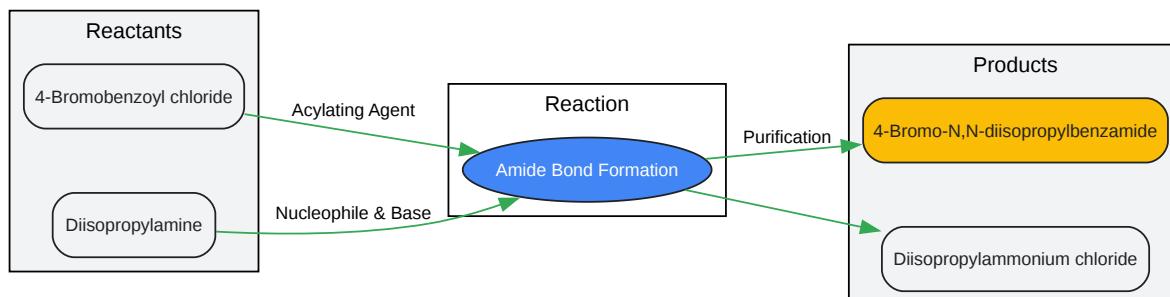
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Bromo-N,N-diisopropylbenzamide** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For ESI, the protonated molecule $[\text{M}+\text{H}]^+$ will likely be observed. For EI, the molecular ion $[\text{M}]^+$ and characteristic fragment ions will be detected.

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate a common synthetic route to **4-Bromo-N,N-diisopropylbenzamide** and a general workflow for its spectroscopic characterization.



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References

- 1. 4-Bromo-N,N-diisopropylbenzamide | C13H18BrNO | CID 3616988 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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